molecular formula C18H24N2O2S2 B430851 4-cyclohexyl-12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one CAS No. 312594-29-9

4-cyclohexyl-12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B430851
CAS No.: 312594-29-9
M. Wt: 364.5g/mol
InChI Key: VJEPXXSDYFSBQU-UHFFFAOYSA-N
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Description

3-cyclohexyl-6,6-dimethyl-2-(methylsulfanyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines

Preparation Methods

The synthesis of 3-cyclohexyl-6,6-dimethyl-2-(methylsulfanyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves several steps. One common method includes the cyclization of 3-amino-thiophene-2-carboxamides using a one-carbon source reagent such as formic acid or dimethylformamide dimethylacetal (DMF-DMA). The reaction conditions typically involve heating the reactants in a suitable solvent like xylene or toluene .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

3-cyclohexyl-6,6-dimethyl-2-(methylsulfanyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, as a tyrosine kinase inhibitor, it binds to the ATP-binding site of the kinase, preventing its activation and subsequent signaling pathways that lead to cell proliferation. As a CDK inhibitor, it interferes with the cell cycle progression by inhibiting the activity of cyclin-dependent kinases .

Comparison with Similar Compounds

Similar compounds to 3-cyclohexyl-6,6-dimethyl-2-(methylsulfanyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one include other thienopyrimidine derivatives such as:

  • Thieno[3,2-d]pyrimidin-4-ones
  • Thieno[3,4-b]pyridine derivatives
  • Pyrido[2,3-d]pyrimidin-5-ones

These compounds share a similar core structure but differ in their substituents and specific biological activities. The uniqueness of 3-cyclohexyl-6,6-dimethyl-2-(methylsulfanyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one lies in its specific substituents, which confer distinct chemical and biological properties .

Properties

CAS No.

312594-29-9

Molecular Formula

C18H24N2O2S2

Molecular Weight

364.5g/mol

IUPAC Name

4-cyclohexyl-12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C18H24N2O2S2/c1-18(2)9-12-13(10-22-18)24-15-14(12)16(21)20(17(19-15)23-3)11-7-5-4-6-8-11/h11H,4-10H2,1-3H3

InChI Key

VJEPXXSDYFSBQU-UHFFFAOYSA-N

SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SC)C4CCCCC4)C

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SC)C4CCCCC4)C

Origin of Product

United States

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